4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and linked to a pyridine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine typically involves the following steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, piperidine-4-carboxylic acid can be used as a starting material, which undergoes cyclization and subsequent functionalization to introduce the difluorobenzoyl group .
-
Coupling with Pyridine: : The piperidine intermediate is then coupled with a pyridine derivative through an ether linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or piperidine rings.
Scientific Research Applications
4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving piperidine and pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The difluorobenzoyl group and the piperidine ring are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer activity.
Matrine: A piperidine-based compound with antiproliferative effects.
Uniqueness
4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine is unique due to its combination of a difluorobenzoyl group and a pyridine ring linked via a piperidine moiety. This structure imparts specific chemical and biological properties that are distinct from other piperidine or pyridine derivatives, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-4-1-5-15(19)16(14)17(22)21-10-2-3-13(11-21)23-12-6-8-20-9-7-12/h1,4-9,13H,2-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXTEVUJBEKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.